Dibismuth triselenide is a compound that has garnered interest due to its potential applications in various fields, including catalysis and materials science. The study of diselenides, which are closely related to dibismuth triselenide in terms of their selenium content, has provided insights into their unique properties and mechanisms of action. Diselenides have been explored for their catalytic capabilities, interactions with metals, and their electrochemical properties, which could be extrapolated to understand the behavior of dibismuth triselenide.
The catalytic properties of diselenides, as demonstrated in the aerobic redox dehydrative bond formation, suggest that dibismuth triselenide could also be explored for similar catalytic applications1. Its potential to catalyze reactions without metal catalysts could make it a valuable component in green chemistry.
The reactivity of diselenides with hydrogen peroxide and their role in mimicking glutathione peroxidase activity point towards the potential use of dibismuth triselenide in designing bioinspired catalysts2. These catalysts could be used in therapeutic applications or in the detoxification of reactive oxygen species.
The electrochemical properties of diselenides, including their interactions with metals and electroreduction behavior, indicate that dibismuth triselenide could find applications in electrochemical sensors, batteries, or as precursors in electrosynthetic processes3.
The synthesis of dibismuth triselenide can be achieved through various methods. Some notable techniques include:
These synthesis methods can be adjusted by varying parameters such as temperature, pressure, precursor concentration, and reaction time to optimize the yield and characteristics of dibismuth triselenide.
Dibismuth triselenide adopts a layered structure similar to that of other transition metal dichalcogenides. The molecular structure consists of alternating layers of bismuth and selenium atoms arranged in a hexagonal lattice. Each bismuth atom is coordinated by six selenium atoms in a distorted octahedral geometry .
This layered structure contributes to its anisotropic electronic properties, making it suitable for applications in electronics and optoelectronics.
Dibismuth triselenide participates in various chemical reactions that can alter its properties or transform it into other compounds:
These reactions are significant for understanding the stability and reactivity of dibismuth triselenide in different environments.
The mechanism of action for dibismuth triselenide primarily relates to its electronic properties. As a semiconductor, it exhibits unique charge transport characteristics:
The efficiency of these mechanisms can be influenced by factors such as temperature, impurities, and structural defects.
Dibismuth triselenide possesses several notable physical and chemical properties:
These properties make dibismuth triselenide an attractive material for various applications in electronics and energy conversion technologies.
Dibismuth triselenide has numerous scientific applications due to its unique properties:
Dibismuth triselenide (Bi~2~Se~3~), alternatively termed bismuth(III) selenide or bismuth selenide, represents a significant compound within the chalcogenide family. It exhibits the stoichiometric combination of two bismuth atoms with three selenium atoms, forming a crystalline solid characterized by a dull grey to black appearance [1] [6]. This material possesses substantial scientific and technological importance, primarily attributable to its dual identity as a narrow-bandgap semiconductor and an intrinsic three-dimensional topological insulator. These characteristics facilitate unique electronic properties where the bulk material behaves as an insulator while the surface conducts electricity via topologically protected states, making it a cornerstone in condensed matter physics and materials science research [6].
The nomenclature "dibismuth triselenide" follows systematic chemical naming conventions, indicating the presence of two bismuth atoms ("di-") and three selenium atoms ("tri-") within the compound’s fundamental unit. The prefix "selenide" designates its classification within the broader category of selenium-containing compounds. While synthetic pathways were established later, the compound was initially identified in nature as the mineral guanajuatite, named after its discovery locality in the Santa Catarina Mine, Guanajuato, Mexico [6] [9]. Early scientific interest focused primarily on its mineralogical context and basic chemical composition. The systematic study of its properties accelerated significantly in the 20th century, particularly as semiconductor physics evolved. A pivotal moment arrived in 2009 with the theoretical prediction and subsequent experimental confirmation of its topological insulator nature, which demonstrated the existence of a single spin-polarized Dirac cone on its surface, fundamentally altering its scientific trajectory and catalyzing extensive global research into topological quantum materials [6].
Dibismuth triselenide crystallizes in a rhombohedral lattice structure, belonging to the space group R-3m (No. 166). This structure is defined by a quintuple layer (QL) sequence of Se(1)-Bi-Se(2)-Bi-Se(1) atoms, forming covalently bonded layers stacked along the crystallographic c-axis. These quintuple layers are held together by relatively weak van der Waals forces, creating a characteristic layered morphology conducive to cleavage and exfoliation. Within each quintuple layer, bismuth atoms adopt octahedral coordination, surrounded by six selenium atoms [6].
The crystal structure exhibits a pronounced anisotropy due to its layered nature. The lattice parameters, determined through X-ray diffraction studies, are typically reported as a = ~4.14 Å and c = ~28.64 Å within the hexagonal setting commonly used to describe its rhombohedral lattice [1] [6]. This structure is isomorphous with bismuth telluride (Bi~2~Te~3~) but differs notably from the orthorhombic structure (space group Pnma) adopted by its sulfide analogue, bismuth trisulfide (Bi~2~S~3~), which features complex 7-coordinate bismuth atoms and lacks the van der Waals gaps [2] [3] [6].
Table 1: Crystallographic Parameters of Dibismuth Triselenide (Bi~2~Se~3~)
Parameter | Value | Description |
---|---|---|
Crystal System | Rhombohedral | Often described in hexagonal setting for clarity |
Space Group | R-3m (No. 166) | |
Lattice Parameter a | ~4.14 Å | In-plane lattice constant (hexagonal setting) |
Lattice Parameter c | ~28.64 Å | Out-of-plane lattice constant (hexagonal setting); defines layer stacking |
Coordination (Bi) | Octahedral | Bi atoms coordinated to 6 Se atoms |
Quintuple Layer | Se-Bi-Se-Bi-Se | Covalently bonded unit (approx. 1 nm thick) separated by van der Waals gaps |
Natural Occurrence:Dibismuth triselenide occurs naturally as the mineral guanajuatite. While deposits have been identified in regions including Mexico, parts of the United States, and Europe, these occurrences are relatively rare and often economically insignificant for large-scale material supply [6] [9]. Natural guanajuatite frequently contains substantial impurities, most notably sulfur atoms substituting for selenium within the crystal lattice. This substitution compromises the electronic purity and consistency required for advanced applications, rendering naturally sourced material largely unsuitable for precise scientific studies or technological exploitation where high purity is paramount [6] [24].
Synthetic Production:Consequently, the overwhelming majority of dibismuth triselenide used in research and applications is produced synthetically under controlled conditions. Several established methods exist:
A critical challenge in synthesis, regardless of the method, is minimizing selenium vacancy formation. These vacancies are thermodynamically favorable and act as intrinsic electron donors, resulting in high bulk carrier concentrations (often >10^19^ cm^-3^) that can obscure the desired topological surface state conductivity. Post-growth annealing in selenium vapor or careful optimization of growth stoichiometry (using slight selenium excess) are common strategies to mitigate this issue [5] [6] [25].
Table 2: Comparison of Natural and Synthetic Dibismuth Triselenide Sources
Characteristic | Natural (Guanajuatite) | Synthetic (Laboratory/Industrial) |
---|---|---|
Primary Source | Geological deposits (e.g., Santa Catarina Mine) | Chemical synthesis from purified elements/salts |
Purity | Low to Moderate; significant S and other impurities common | High to Ultra-High; controllable stoichiometry |
Selenium Vacancies | Variable, uncontrolled | Controllable via synthesis/annealing conditions |
Crystal Quality | Variable, often polycrystalline aggregates | Can range from polycrystalline films to large single crystals |
Suitability for Research | Limited due to impurities and defects | Essential; enables reproducible property studies |
Key Advantage | Mineralogical interest | Tailored properties (electronic, structural) |
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